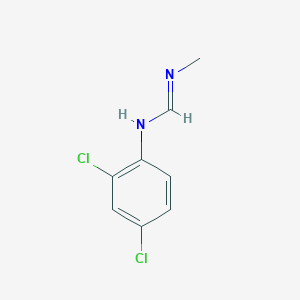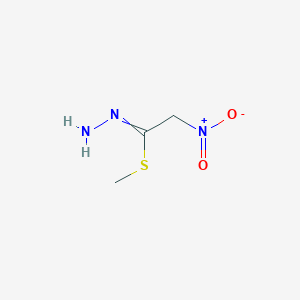![molecular formula C3H6N2 B14461564 1,3-Diazabicyclo[1.1.1]pentane CAS No. 71634-25-8](/img/structure/B14461564.png)
1,3-Diazabicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazabicyclo[111]pentane is a unique bicyclic compound characterized by its highly strained structure It is a nitrogen-containing heterocycle, which makes it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazabicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of photochemical reactions to induce the cyclization of suitable intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazabicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
1,3-Diazabicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,3-Diazabicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to interact with various molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and other biological molecules, making the compound a valuable tool in biochemical studies.
Comparison with Similar Compounds
1,3-Diazabicyclo[1.1.1]pentane can be compared with other similar bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Lacks nitrogen atoms, making it less versatile in terms of chemical reactivity.
1,3-Diazabicyclo[2.2.2]octane: Larger ring system, different reactivity and stability.
1,4-Diazabicyclo[2.2.2]octane: Different nitrogen positioning, affecting its chemical properties.
The uniqueness of 1,3-Diazabicyclo[11
Properties
CAS No. |
71634-25-8 |
|---|---|
Molecular Formula |
C3H6N2 |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
1,3-diazabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C3H6N2/c1-4-2-5(1)3-4/h1-3H2 |
InChI Key |
OJEYRGWSNAGXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



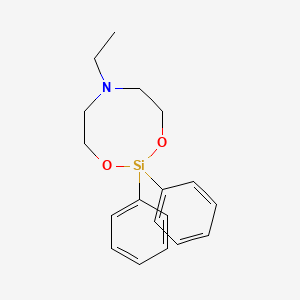
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
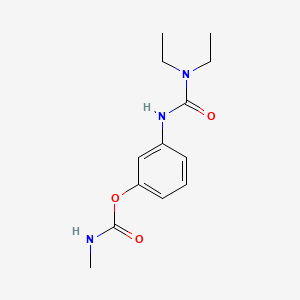
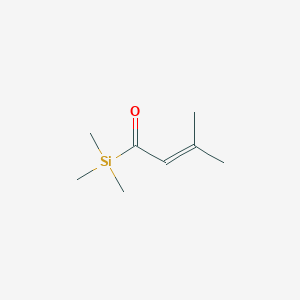
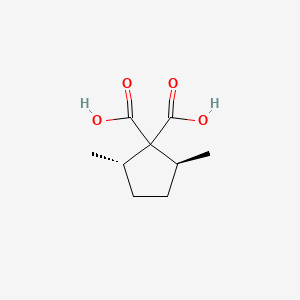
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
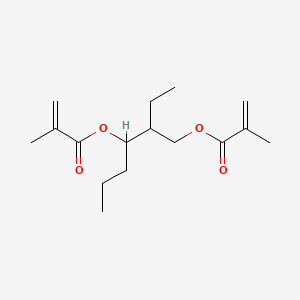
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
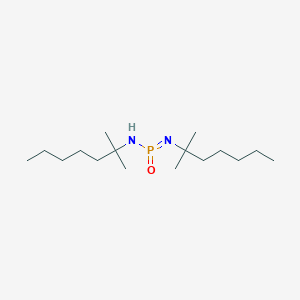
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
